molecular formula C20H22N2O B14631672 2-(1-Benzyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide CAS No. 56999-29-2

2-(1-Benzyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide

Cat. No.: B14631672
CAS No.: 56999-29-2
M. Wt: 306.4 g/mol
InChI Key: GQRRPSSZJRHKNE-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Acylation: The benzylated indole is acylated with isopropyl chloroacetate in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or acetamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzyl-1H-indol-3-yl)acetamide
  • 2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide
  • 2-(1-Benzyl-1H-indol-3-yl)-N-ethylacetamide

Uniqueness

2-(1-Benzyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

56999-29-2

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

2-(1-benzylindol-3-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C20H22N2O/c1-15(2)21-20(23)12-17-14-22(13-16-8-4-3-5-9-16)19-11-7-6-10-18(17)19/h3-11,14-15H,12-13H2,1-2H3,(H,21,23)

InChI Key

GQRRPSSZJRHKNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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